molecular formula C30H50O8 B1234303 Micarosyl protylonolide CAS No. 75399-55-2

Micarosyl protylonolide

Cat. No.: B1234303
CAS No.: 75399-55-2
M. Wt: 538.7 g/mol
InChI Key: VDKUUCYALVPBEM-WCVKEAJASA-N
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Description

Mycarosyl protylonolide (C₃₆H₆₂O₁₂) is a critical intermediate in the biosynthesis of tylosin, a 16-membered macrolide antibiotic produced by Streptomyces fradiae. It is formed through the glycosylation of protylonolide (the aglycone core) with mycarose, a deoxy sugar . This step is catalyzed by glycosyltransferases in the tylosin biosynthetic pathway, which precedes further oxidations and modifications to yield the final bioactive tylosin .

Mycarosyl protylonolide itself lacks significant antimicrobial activity but serves as a scaffold for subsequent functionalization. Its production is tightly regulated by environmental factors, such as nitrogen availability, which modulates precursor flux in S. fradiae .

Properties

CAS No.

75399-55-2

Molecular Formula

C30H50O8

Molecular Weight

538.7 g/mol

IUPAC Name

(11Z,13E)-6-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-7,16-diethyl-4-hydroxy-5,9,13,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione

InChI

InChI=1S/C30H50O8/c1-9-22-14-18(4)23(31)12-11-17(3)13-19(5)25(10-2)37-26(33)15-24(32)20(6)28(22)38-27-16-30(8,35)29(34)21(7)36-27/h11-13,18-22,24-25,27-29,32,34-35H,9-10,14-16H2,1-8H3/b12-11-,17-13+

InChI Key

VDKUUCYALVPBEM-WCVKEAJASA-N

SMILES

CCC1CC(C(=O)C=CC(=CC(C(OC(=O)CC(C(C1OC2CC(C(C(O2)C)O)(C)O)C)O)CC)C)C)C

Isomeric SMILES

CCC1CC(C(=O)/C=C\C(=C\C(C(OC(=O)CC(C(C1OC2CC(C(C(O2)C)O)(C)O)C)O)CC)C)\C)C

Canonical SMILES

CCC1CC(C(=O)C=CC(=CC(C(OC(=O)CC(C(C1OC2CC(C(C(O2)C)O)(C)O)C)O)CC)C)C)C

Synonyms

micarosyl protylonolide

Origin of Product

United States

Comparison with Similar Compounds

Protylonolide

Protylonolide (C₃₀H₅₀O₉) is the aglycone backbone of mycarosyl protylonolide. It consists of a 16-membered macrolactone ring with hydroxyl and methyl groups but lacks sugar attachments. Key distinctions include:

  • Biosynthetic Role: Protylonolide is the earliest macrolide precursor in tylosin biosynthesis, synthesized via polyketide synthase (PKS) assembly using acetate, propionate, and butyrate units .
  • Regulatory Sensitivity: Protylonolide production is suppressed by high NH₄⁺ concentrations, which inhibit amino acid metabolism (e.g., valine, threonine) required for precursor fatty acid synthesis .
  • Activity: Unlike glycosylated derivatives, protylonolide exhibits negligible antibacterial activity .

5-O-Mycaminosylprotylonolide

This intermediate (C₃₅H₆₁NO₁₁) features mycaminose, a diamino sugar, attached at the C-5 position of protylonolide. Differences from mycarosyl protylonolide include:

  • Functionalization: Mycaminosylprotylonolide undergoes C-20 and C-23 oxidations to form tylonolide, a direct precursor to tylosin .
  • Enzymatic Modifications : A cell-free extract from S. fradiae catalyzes these oxidations, requiring NADPH and molecular oxygen .

Chimeramycins A and B

Chimeramycins are semisynthetic derivatives generated by hybrid biosynthesis. Key features:

  • Structural Basis: Derived from protylonolide via engineered pathways, these compounds incorporate non-native glycosylation patterns .
  • Bioactivity : Chimeramycins retain antibacterial activity against Gram-positive bacteria but with altered pharmacokinetic profiles compared to tylosin .

Leucomycin and Spiramycin Derivatives

  • Sugar Moieties: Leucomycin derivatives feature mycarose or mycinose sugars, but their macrolactone rings differ in methylation and hydroxylation patterns .
  • Activity Spectrum: Spiramycins exhibit broader activity against respiratory pathogens, whereas mycarosyl protylonolide derivatives are more niche in application .

Functional and Industrial Relevance

Antibacterial Activity

  • Tylosin : The end product of this pathway shows potent activity against Mycoplasma and Staphylococcus spp. .
  • Chimeramycins: Demonstrate how structural tweaks to protylonolide derivatives can expand or modulate activity .

Production Yields

  • Mycarosyl protylonolide: Optimal yields require low NH₄⁺ and high fatty acid supplementation (e.g., valine, threonine) to bypass nitrogen repression .

Q & A

Q. Table 1: Key Enzymes in this compound Biosynthesis

EnzymeFunctionRegulatory FactorReference
TylP (PKS)Polyketide chain elongationNitrogen (GlnR)
TylF (P450)C-20/C-23 hydroxylationOxygen levels
TylG (GT)Mycaminose attachmentPhosphate

Q. Table 2: Methodological Solutions for Data Contradictions

IssueResolution StrategyExample Study
Missing intermediatesGene complementation + LC-MSOmura et al. (1982)
Strain-specific enzyme activityIn vitro assays + RNAi knockdownCundliffe et al. (2002)

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